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molecular formula C13H19NO B1321944 1-Benzyl-4-methylpiperidin-3-ol CAS No. 384338-20-9

1-Benzyl-4-methylpiperidin-3-ol

Cat. No. B1321944
M. Wt: 205.3 g/mol
InChI Key: QRGQXVUZVXXWAG-UHFFFAOYSA-N
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Patent
US06696567B2

Procedure details

To a solution of the product from Method B (72.45 grams/0.387 mol) dissolved in 240 mL of THF was added 21.4 grams of NaBH4 and the mixture cooled to 0° C. A solution of borontrifluoride etherate (109.4 mL dissolved in 200 mL of THF) was then added dropwise over 1.5 hours. Once added, the reaction mixture was brought to room temperature and stirred for 2 hours. The reaction was again cooled to 0° C. and 29.3 mL of water were added dropwise over 15 minutes followed by dropwise addition of 2N sodium hydroxide (97.5 mL) over 20 minutes. The resulting mixture stirred at 0° C. for 40 minutes and was then brought to room temperature. Hydrogen peroxide (30%) (97.5 mL) was added dropwise at a rate so as not to exceed 50° C. in the reaction mixture (approximately 30 minutes). When the addition was complete, the reaction mixture stirred for 10 minutes, then was cooled to 0° C. Concentrated hydrochloric acid (97.5 mL) was added over 5 minutes, the reaction mixture was reduced to one third its volume in vacuo, and the pH adjusted to 9-10 with 6N sodium hydroxide (aq). The resulting mixture was extracted three times with ether, the combined ether layers dried over MgSO4 and evaporated to dryness in vacuo affording 65.32 grams (79%) of the title compound as yellow oil. LRMS: 206.1 (M+1).
Quantity
72.45 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
109.4 mL
Type
reactant
Reaction Step Three
Quantity
97.5 mL
Type
reactant
Reaction Step Four
Quantity
97.5 mL
Type
reactant
Reaction Step Five
Quantity
97.5 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
29.3 mL
Type
solvent
Reaction Step Eight
Yield
79%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH:12]=[C:11]([CH3:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+].B(F)(F)F.CC[O:23]CC.[OH-].[Na+].OO.Cl>C1COCC1.O>[CH2:1]([N:8]1[CH2:9][CH2:10][CH:11]([CH3:14])[CH:12]([OH:23])[CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
72.45 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(=CC1)C
Name
Quantity
240 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
21.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
109.4 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
97.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
97.5 mL
Type
reactant
Smiles
OO
Step Six
Name
Quantity
97.5 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
29.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once added
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was again cooled to 0° C.
STIRRING
Type
STIRRING
Details
The resulting mixture stirred at 0° C. for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
was then brought to room temperature
CUSTOM
Type
CUSTOM
Details
to exceed 50° C. in the reaction mixture (approximately 30 minutes)
Duration
30 min
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted three times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ether layers dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 65.32 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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